![molecular formula C14H17N3O2S B11165390 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11165390.png)
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenoxypropanoic acid with thiosemicarbazide to form the intermediate 2-phenoxy-N-(5-mercapto-1,3,4-thiadiazol-2-yl)propanamide. This intermediate is then further reacted with propyl bromide to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls .
Comparison with Similar Compounds
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can be compared with other similar compounds such as:
2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar thiadiazole ring but differs in its substituents, leading to different biological activities.
N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide: This compound lacks the phenoxy group, which affects its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-7-12-16-17-14(20-12)15-13(18)10(2)19-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,17,18) |
InChI Key |
VMFKBSWTGRBHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.